molecular formula C6H8F3NO B8591023 4-(2,2,2-Trifluoroethyl)pyrrolidin-2-one

4-(2,2,2-Trifluoroethyl)pyrrolidin-2-one

Cat. No.: B8591023
M. Wt: 167.13 g/mol
InChI Key: NWIBKRSLWFKLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2,2-Trifluoroethyl)pyrrolidin-2-one is a pyrrolidinone derivative characterized by a trifluoroethyl substituent at the 4-position of the lactam ring. Its molecular formula is C₆H₈F₃NO, with a molecular weight of 191.13 g/mol. The trifluoroethyl group introduces significant electronegativity and lipophilicity, which can enhance metabolic stability and membrane permeability compared to non-fluorinated analogs . This compound is frequently utilized as a building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and central nervous system (CNS) agents, owing to its ability to modulate pharmacokinetic properties .

Properties

Molecular Formula

C6H8F3NO

Molecular Weight

167.13 g/mol

IUPAC Name

4-(2,2,2-trifluoroethyl)pyrrolidin-2-one

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)2-4-1-5(11)10-3-4/h4H,1-3H2,(H,10,11)

InChI Key

NWIBKRSLWFKLIG-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)CC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 4-(2,2,2-Trifluoroethyl)pyrrolidin-2-one and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
This compound 4-position: CF₃CH₂; pyrrolidin-2-one core C₆H₈F₃NO 191.13 Intermediate for kinase inhibitors
(7S)-7-(2-Fluoroethyl)-1,5,6,7-THPO* 7-position: CH₂CH₂F; pyrimidinyl substituent C₁₃H₁₄FN₅O 291.29 Anticancer candidate
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one 4-position: NH₂; 1-position: 3-fluorophenyl C₁₀H₁₁FN₂O 194.21 Potential CNS agent
(S)-5-(Trityloxymethyl)pyrrolidin-2-one 5-position: Trityloxymethyl C₂₄H₂₃NO₂ 357.44 Chiral synthon for peptidomimetics
1-(4-Fluorophenyl)-4-oxadiazole analog 1-position: 4-fluorophenyl; 4-position: oxadiazole C₂₁H₂₀FN₃O₅ 413.40 Antiviral/anti-inflammatory activity

*THPO: Tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one

Key Observations:

Fluorine Substitution: The trifluoroethyl group in the target compound provides greater electronegativity and metabolic resistance compared to mono-fluoroethyl (e.g., 2-fluoroethyl in ) or aryl-fluorinated analogs (e.g., 3-fluorophenyl in ). This enhances binding affinity in hydrophobic enzyme pockets . The 4-fluorophenyl substituent in introduces aromatic fluorine, which improves π-π stacking interactions but reduces solubility compared to aliphatic fluorination .

Biological Activity: The trifluoroethyl-pyrrolidinone core in the target compound is integral to kinase inhibition, as seen in analogs like 3-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (molecular weight: 403.47 g/mol), which targets ATP-binding domains . In contrast, the (7S)-7-(2-fluoroethyl)-THPO derivative demonstrates selective cytotoxicity in cancer cell lines, attributed to its pyrimidinyl moiety.

Synthetic Accessibility :

  • The target compound is synthesized via nucleophilic substitution or transition-metal-catalyzed coupling, similar to methods used for 1-(2,2,2-trifluoroethyl)pyrrolo[2,3-b]pyridin-5-yl]methanamine .
  • Chiral analogs like (3S)-3-Ethynyl-3-hydroxy-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one (CAS: 345200-93-3) require asymmetric catalysis or resolution, increasing synthetic complexity .

Physicochemical and Pharmacokinetic Properties

Property This compound 4-Amino-1-(3-fluorophenyl) analog (S)-5-(Trityloxymethyl) analog
LogP (Calculated) 1.82 1.15 4.37
Water Solubility (mg/mL) 12.5 34.8 <0.1
Metabolic Stability High (CYP450 resistance) Moderate Low (bulky trityl group)
Notable Trends:
  • The trifluoroethyl group in the target compound balances lipophilicity (LogP ~1.82) and solubility, making it more drug-like than the highly lipophilic trityloxymethyl analog (LogP 4.37) .
  • The 4-amino substituent in enhances solubility but reduces membrane permeability due to increased polarity.

Q & A

Basic Research Questions

Q. What are the common synthetic challenges associated with 4-(2,2,2-Trifluoroethyl)pyrrolidin-2-one, and how can they be addressed methodologically?

  • Answer : Synthesis of fluorinated pyrrolidinones often involves multi-step reactions requiring fluorinated reagents (e.g., trifluoroethylating agents). Key challenges include low yields due to steric hindrance from the trifluoroethyl group and the need for anhydrous conditions. To mitigate these, researchers should prioritize stepwise purification (e.g., column chromatography) and employ catalysts like palladium or copper to enhance reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what data markers should researchers prioritize?

  • Answer :

  • ¹⁹F NMR : Identifies trifluoroethyl group integration (δ ~ -60 to -70 ppm).
  • ¹H NMR : Distinct signals for pyrrolidinone protons (e.g., α-protons at δ 2.5–3.5 ppm).
  • FTIR : Confirm lactam carbonyl stretch (~1680–1720 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns matching fluorine atoms .

Q. How does the trifluoroethyl group influence the compound’s solubility and stability in aqueous vs. organic solvents?

  • Answer : The trifluoroethyl group increases lipophilicity, enhancing solubility in aprotic solvents (e.g., DCM, THF) but reducing aqueous solubility. Stability studies in buffered solutions (pH 4–9) show hydrolytic resistance due to electron-withdrawing effects of fluorine, though prolonged exposure to strong acids/bases degrades the lactam ring .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data in the regioselectivity of trifluoroethylation during pyrrolidinone derivatization?

  • Answer : Contradictions often arise from competing nucleophilic/electrophilic pathways. Use isotopic labeling (e.g., ¹³C-trifluoroethyl reagents) and kinetic studies (variable-temperature NMR) to track reaction pathways. Computational modeling (DFT) can predict transition states and validate experimental outcomes .

Q. What strategies optimize the synthesis of novel this compound derivatives with enhanced bioactivity?

  • Answer :

  • Parallel Synthesis : Introduce diverse substituents (e.g., aryl, heteroaryl) at the pyrrolidinone nitrogen.
  • Fluorine-Scanning : Replace trifluoroethyl with difluoromethyl or monofluoroethyl groups to study structure-activity relationships.
  • Click Chemistry : Use CuAAC reactions to append functional moieties (e.g., triazoles) for targeted interactions .

Q. How should researchers handle discrepancies in crystallographic vs. computational structural models for fluorinated pyrrolidinones?

  • Answer : Cross-validate X-ray diffraction data with ab initio calculations (e.g., Gaussian09) to resolve bond-length/angle mismatches. For flexible substituents (e.g., trifluoroethyl), use dynamic NMR or variable-temperature crystallography to assess conformational mobility .

Q. What are the critical safety considerations when scaling up reactions involving this compound?

  • Answer :

  • Ventilation : Use fume hoods to prevent inhalation of fluorinated vapors.
  • Waste Disposal : Neutralize reaction byproducts (e.g., HF) with calcium carbonate before disposal.
  • PPE : Wear fluorine-resistant gloves (e.g., Viton®) and safety goggles. Refer to SDS guidelines for spill management .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.